molecular formula C10H15NO3 B1464209 Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate CAS No. 1211514-28-1

Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate

Cat. No. B1464209
Key on ui cas rn: 1211514-28-1
M. Wt: 197.23 g/mol
InChI Key: ZWRKSPVNWGCXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040538B2

Procedure details

To a 0° C. solution of 3-(pyrrolidin-1-yl)pent-2-enoate (3.4 g, 17.2 mmol), 1-nitropropane (2.0 mL, 22.2 mmol), and triethylamine (7.5 mL, 53.4 mmol) in anhydrous chloroform (20 mL) was added a solution of phosphoryl trichloride (4.0 mL, 42.9 mmol) in anhydrous chloroform (6 mL) via syringe pump (1 hour). The reaction mixture was allowed to warm to room temperature and stirred overnight. The mixture was then stirred at reflux for 1 hour. After cooling to room temperature, the mixture was extracted with water (3×20 mL), 2 N HCl (2×20 mL), and brine (1×20 mL). The organic layer was recovered, dried over MgSO4, filtered, evaporated, and dried in vacuo. The crude product was purified by flash chromatography (0-15% ethyl acetate/hexane), affording ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate (830 mg, 25%).
Name
3-(pyrrolidin-1-yl)pent-2-enoate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1([C:6]([CH2:11][CH3:12])=[CH:7][C:8]([O-:10])=[O:9])CCCC1.[N+:13]([CH2:16][CH2:17][CH3:18])([O-:15])=O.[CH2:19](N(CC)CC)[CH3:20].P(Cl)(Cl)(Cl)=O>C(Cl)(Cl)Cl>[CH2:17]([C:16]1[C:7]([C:8]([O:10][CH2:19][CH3:20])=[O:9])=[C:6]([CH2:11][CH3:12])[O:15][N:13]=1)[CH3:18]

Inputs

Step One
Name
3-(pyrrolidin-1-yl)pent-2-enoate
Quantity
3.4 g
Type
reactant
Smiles
N1(CCCC1)C(=CC(=O)[O-])CC
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)([O-])CCC
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with water (3×20 mL), 2 N HCl (2×20 mL), and brine (1×20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was recovered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (0-15% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1=NOC(=C1C(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 830 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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